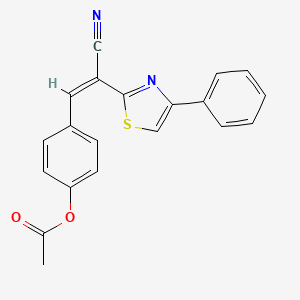

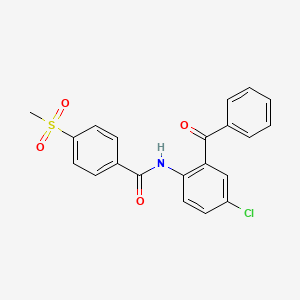

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a derivative of acetamide with potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks, which can be reacted with various nucleophiles to form heterocyclic structures. For example, the synthesis of thiazolo[3,2-a]pyrimidinones from 2-chloro-N-phenylacetamide demonstrates the reactivity of such chloroacetamide derivatives in forming annulated ring systems . Similarly, the synthesis of N-arylacetamide derivatives at room temperature via grinding indicates that the chloroacetamide group can be efficiently utilized under solvent-free conditions to yield thioether-containing compounds . These methods could potentially be adapted for the synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various analytical techniques such as NMR, mass spectroscopy, and sometimes X-ray crystallography. For instance, the structure of thiazolo[3,2-a]pyrimidinone derivatives was confirmed using single-crystal X-ray data . The structural confirmation of newly synthesized compounds is crucial for understanding their potential interactions and reactivity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of electrophilic centers and nucleophilic sites within the molecule. The synthesis of oxadiazole derivatives from N-phenylacetamide derivatives using acid chlorides and the formation of thiadiazole derivatives showcase the versatility of these compounds in undergoing cyclization reactions to form heterocycles. These reactions are typically characterized by NMR and mass analyses to ensure the correct product formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), can be determined using spectroscopic methods like UV spectroscopy . The pKa values provide insight into the compound's ionization state under physiological conditions, which is important for drug design. Additionally, the cytotoxicity evaluation of thiadiazol acetamide derivatives against various cancer cell lines provides information on the biological activity and potential therapeutic applications of these compounds.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that certain imidazol-yl-acetamide derivatives exhibit significant anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have been synthesized and tested against seizures induced by maximal electroshock, identifying compounds with notable efficacy in this domain (Aktürk et al., 2002). This suggests potential therapeutic applications for epilepsy and other seizure-related disorders.

Antimicrobial Activity

Compounds structurally related to "2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide" have been evaluated for their antimicrobial properties. For example, derivatives synthesized for targeting bacteria showed significant antibacterial activity, indicating their potential use as novel antibacterial agents (Ramalingam et al., 2019).

Anticancer Activity

Several studies have investigated the anticancer potential of imidazol-yl-acetamide derivatives. One study synthesized derivatives that exhibited reasonable anticancer activity against a panel of human tumor cell lines, with compounds showing high activity against melanoma-type cell lines (Duran & Demirayak, 2012). These findings open avenues for further research into their use as anticancer agents.

Antioxidant Activity

Imidazol-yl-acetamide derivatives have also been explored for their antioxidant properties. For instance, benzimidazole derivatives have been prepared and studied as antioxidants for base stock, suggesting their utility in protecting against oxidative stress (Basta et al., 2017).

properties

IUPAC Name |

N-phenyl-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-2-13-23-18(16-9-5-3-6-10-16)14-21-20(23)25-15-19(24)22-17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJNENGUKUDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2542262.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2542264.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)